molecular formula C17H24N4OS B10878554 5,5,7,7-tetramethyl-2-{[(E)-morpholin-4-ylmethylidene]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

5,5,7,7-tetramethyl-2-{[(E)-morpholin-4-ylmethylidene]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

Cat. No.: B10878554
M. Wt: 332.5 g/mol
InChI Key: DDUSAGRCHSZJGP-YBFXNURJSA-N
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Description

5,5,7,7-TETRAMETHYL-2-[(MORPHOLINOMETHYLENE)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE is a complex organic compound with a unique structure that includes a morpholine moiety, a tetrahydrothieno[2,3-c]pyridine core, and a cyanide group

Preparation Methods

The synthesis of 5,5,7,7-TETRAMETHYL-2-[(MORPHOLINOMETHYLENE)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydrothieno[2,3-c]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholine Moiety: This step involves the reaction of the intermediate with morpholine, often facilitated by coupling agents or catalysts.

    Addition of the Cyanide Group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for better scalability.

Chemical Reactions Analysis

5,5,7,7-TETRAMETHYL-2-[(MORPHOLINOMETHYLENE)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5,5,7,7-TETRAMETHYL-2-[(MORPHOLINOMETHYLENE)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5,5,7,7-TETRAMETHYL-2-[(MORPHOLINOMETHYLENE)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE involves its interaction with molecular targets, such as enzymes or receptors. The morpholine moiety can interact with active sites, while the cyanide group may participate in nucleophilic or electrophilic reactions. The tetrahydrothieno[2,3-c]pyridine core provides structural stability and contributes to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar compounds to 5,5,7,7-TETRAMETHYL-2-[(MORPHOLINOMETHYLENE)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE include:

These compounds share the tetrahydrothieno[2,3-c]pyridine core but differ in their substituents, which can significantly affect their chemical properties and applications. The presence of the morpholine moiety and the cyanide group in 5,5,7,7-TETRAMETHYL-2-[(MORPHOLINOMETHYLENE)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE makes it unique and potentially more versatile in various applications.

Properties

Molecular Formula

C17H24N4OS

Molecular Weight

332.5 g/mol

IUPAC Name

5,5,7,7-tetramethyl-2-[(E)-morpholin-4-ylmethylideneamino]-4,6-dihydrothieno[2,3-c]pyridine-3-carbonitrile

InChI

InChI=1S/C17H24N4OS/c1-16(2)9-12-13(10-18)15(23-14(12)17(3,4)20-16)19-11-21-5-7-22-8-6-21/h11,20H,5-9H2,1-4H3/b19-11+

InChI Key

DDUSAGRCHSZJGP-YBFXNURJSA-N

Isomeric SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)/N=C/N3CCOCC3)C

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)N=CN3CCOCC3)C

Origin of Product

United States

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